![molecular formula C18H21NO3 B2614443 N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide CAS No. 893778-77-3](/img/structure/B2614443.png)
N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide” is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 . It is used in various scientific research applications.
Molecular Structure Analysis
The molecular structure of “N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide” consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide” has a predicted boiling point of 514.4±50.0 °C and a predicted density of 1.141±0.06 g/cm3 . Its pKa is predicted to be 8.45±0.30 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
Synthesis and Antioxidant Activity : A study by Storozhok et al. (2013) discusses the synthesis of sterically hindered phenols, including compounds similar to N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide, for their potential antioxidant activity. The formation of hydrogen bonds by these molecules was analyzed using UV and IR spectroscopy (Storozhok et al., 2013).
Characterization of Novel Derivatives : Research by Ienascu et al. (2009) focuses on synthesizing new derivatives with a structure similar to o-hydroxybenzamide. These compounds, including ethyl esters and hydrazones, were characterized using various spectroscopic methods, emphasizing their potential biological activity (Ienascu et al., 2009).
Zwitterionic Form Analysis : A study by Liu et al. (2006) examined a compound related to N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide, which crystallizes in a zwitterionic form. The study highlighted the molecule's hydrogen-bond formation, creating head-to-tail dimers and a two-dimensional network (Liu et al., 2006).
Biological and Chemical Properties
Metabolism Study : Taylor (1986) conducted a study on the metabolism of a related compound, N,N-diethyl-meta-toluamide, by liver microsomes. The study provided insights into the metabolic pathways and reaction mechanisms for such compounds (Taylor, 1986).
Synthesis of Bromophenols : Li et al. (2012) isolated new nitrogen-containing bromophenols from a marine red alga, demonstrating potent scavenging activity against radicals. This study indicates the potential application of similar compounds in food or pharmaceutical fields as natural antioxidants (Li et al., 2012).
Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities : Research by Mondal et al. (2005) on dinuclear oxophenoxovanadates incorporated ligands structurally related to N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide, revealing their structural and spectral properties. These complexes were analyzed for their electronic structure, geometry, and magnetic studies (Mondal et al., 2005).
Molar Refraction and Polarizability : Sawale et al. (2016) studied the molar refraction and polarizability of a related antiemetic drug, revealing significant insights into the compound's physical-chemical properties (Sawale et al., 2016).
Radiolabelled Nonpeptide Ligands : Hamill et al. (1996) developed radiolabelled nonpeptide ligands, potent and selective for the AT1 receptor, using a synthesis process that may be relevant to the study of compounds like N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide (Hamill et al., 1996).
Eigenschaften
IUPAC Name |
N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-14-10-13(2)11-15(12-14)22-9-8-19-18(21)16-6-4-5-7-17(16)20/h4-7,10-12,20H,3,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPYOUDMMQLZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCCNC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.